molecular formula C28H29N3O2 B14207637 1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 628684-57-1

1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B14207637
CAS No.: 628684-57-1
M. Wt: 439.5 g/mol
InChI Key: COKGMSKDTVTHNH-UHFFFAOYSA-N
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Description

1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. Common starting materials might include indole derivatives and pyrrole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3,4-bis(1-ethyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: can be compared with other pyrrole derivatives and indole-based compounds.

    Unique Features: Its unique structure may confer specific properties, such as enhanced stability or reactivity, compared to similar compounds.

List of Similar Compounds

  • 1-Methyl-3,4-bis(1-methyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
  • 1-Propyl-3,4-bis(1-propyl-2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Properties

CAS No.

628684-57-1

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-ethyl-3,4-bis(1-ethyl-2-methylindol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C28H29N3O2/c1-6-29-17(4)23(19-13-9-11-15-21(19)29)25-26(28(33)31(8-3)27(25)32)24-18(5)30(7-2)22-16-12-10-14-20(22)24/h9-16H,6-8H2,1-5H3

InChI Key

COKGMSKDTVTHNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C3=C(C(=O)N(C3=O)CC)C4=C(N(C5=CC=CC=C54)CC)C)C

Origin of Product

United States

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